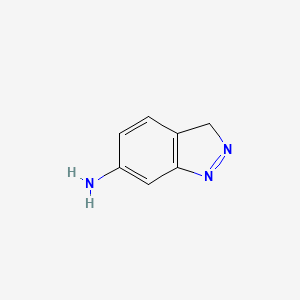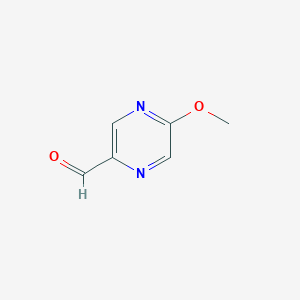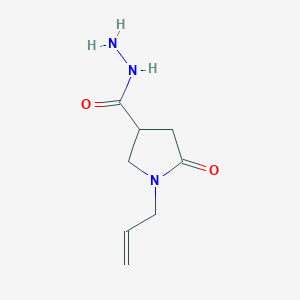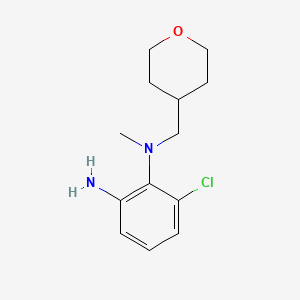![molecular formula C5H7ClN4S B1395920 (咪唑并[2,1-b][1,3,4]噻二唑-6-基甲基)胺二盐酸盐 CAS No. 1332530-34-3](/img/structure/B1395920.png)
(咪唑并[2,1-b][1,3,4]噻二唑-6-基甲基)胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride” is a compound that has been studied for its potential applications in medicinal chemistry . It has been used in the design and synthesis of novel MNK inhibitors . This compound has been found to inhibit the phosphorylation of eIF4E in various cancer cell lines .
Synthesis Analysis
This compound has been synthesized as part of a series of novel MNK inhibitors . The synthesis involved the use of an imidazo[2,1-b][1,3,4]thiadiazol scaffold . The target compounds showed strong antifungal activity and high selectivity .
Molecular Structure Analysis
The molecular structure of this compound is based on the imidazo[2,1-b][1,3,4]thiadiazol scaffold . This scaffold has been used to design and synthesize a series of novel MNK inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied . The synthesis process involved the use of an imidazo[2,1-b][1,3,4]thiadiazol scaffold .
科学研究应用
抗癌活性
该化合物已对其体外抗癌活性进行了测试。 它在某些癌细胞系中表现出中等抗增殖活性,表明它在癌症治疗中具有作为治疗剂的潜力 .
抗菌活性
咪唑并[2,1-b][1,3,4]噻二唑部分已知具有抗菌特性。 已合成并测试了包含该部分的化合物对各种细菌菌株的有效性 .
抗炎剂
咪唑并[2,1-b][1,3,4]噻二唑骨架的一些衍生物用作抗炎剂。 这表明该化合物也可能在减少炎症方面有应用 .
强心剂
相同的部分已被用于强心剂,强心剂用于增强心肌的收缩力。 这可能是该化合物的另一个潜在应用 .
利尿剂
具有咪唑并[2,1-b][1,3,4]噻二唑结构的化合物也已被用作利尿剂,有助于从体内排出多余的水分 .
除草剂
有证据表明,这类化合物可以用作除草剂,表明其可能在农业中用于杂草控制 .
染料制造
咪唑并[2,1-b][1,3,4]噻二唑化合物已被用于染料的制造。 这表明它可能在纺织品和其他需要着色剂的行业中使用 .
作用机制
Target of Action
The primary target of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride interacts with its target, EGFR, by inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation. The compound’s interaction with EGFR has been confirmed through in silico molecular docking .
Biochemical Pathways
The compound affects the EGFR tyrosine kinase inhibitor-sensitive pathway. By inhibiting EGFR, the compound prevents the activation of the PI3K-AKT-mTOR pathway and the RAS-RAF-MEK-ERK pathway . These pathways are involved in cell survival, proliferation, angiogenesis, and other processes. Their inhibition leads to the suppression of these processes, thereby inhibiting tumor growth.
Pharmacokinetics
The compound’s structure, as confirmed by 1h and 13c nmr spectroscopy and esi mass spectrometry , suggests that it may have good bioavailability
Result of Action
The compound has been tested for its in vitro anticancer activity. It exhibited high activity against MCF-7, A549, and Colon-205 cell lines . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.
生化分析
Biochemical Properties
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and proteases, which are involved in cell signaling and metabolic pathways . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating cellular processes. Additionally, (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride interacts with proteins involved in DNA replication and repair, further highlighting its potential as an anticancer agent .
Cellular Effects
The effects of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride exerts its effects through several mechanisms. The compound binds to the active sites of enzymes, such as tyrosine kinases, and inhibits their activity by blocking substrate access . This inhibition leads to downstream effects on cell signaling pathways and gene expression. Additionally, (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride can induce conformational changes in proteins, affecting their stability and function . The compound also interacts with DNA, leading to the formation of DNA adducts and inhibition of DNA replication and repair .
Temporal Effects in Laboratory Settings
The effects of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride change over time in laboratory settings. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy . In in vitro studies, the effects of the compound on cellular function are typically observed within hours of treatment, with long-term effects becoming apparent after several days . In in vivo studies, the compound’s stability and degradation can influence its long-term effects on cellular function and overall efficacy .
Dosage Effects in Animal Models
The effects of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies depending on the animal model and the route of administration. It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its overall efficacy and toxicity, making it essential to understand its metabolic pathways in detail .
Transport and Distribution
The transport and distribution of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing off-target effects .
Subcellular Localization
The subcellular localization of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride plays a significant role in its activity and function. The compound can localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular localization of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride can influence its interactions with biomolecules and its overall efficacy .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride involves the reaction of imidazole-2-thiol with 2-chloroacetaldehyde followed by cyclization with hydrazine hydrate to form the target compound. The dihydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "Imidazole-2-thiol", "2-chloroacetaldehyde", "Hydrazine hydrate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Imidazole-2-thiol is reacted with 2-chloroacetaldehyde in the presence of a base such as sodium hydroxide to form the intermediate (2-(chloromethyl)imidazol-1-yl)thiol.", "Step 2: The intermediate is then cyclized with hydrazine hydrate in the presence of a catalyst such as copper sulfate to form the target compound, (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine.", "Step 3: The target compound is then treated with hydrochloric acid to form the dihydrochloride salt, (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride." ] } | |
CAS 编号 |
1332530-34-3 |
分子式 |
C5H7ClN4S |
分子量 |
190.66 g/mol |
IUPAC 名称 |
imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C5H6N4S.ClH/c6-1-4-2-9-5(8-4)10-3-7-9;/h2-3H,1,6H2;1H |
InChI 键 |
LEGLWCPMQOTCOB-UHFFFAOYSA-N |
SMILES |
C1=C(N=C2N1N=CS2)CN.Cl.Cl |
规范 SMILES |
C1=C(N=C2N1N=CS2)CN.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)





![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)



